molecular formula C15H11N3O3 B11022164 N-(2-cyanophenyl)-2-(2-nitrophenyl)acetamide

N-(2-cyanophenyl)-2-(2-nitrophenyl)acetamide

Cat. No.: B11022164
M. Wt: 281.27 g/mol
InChI Key: OMUARJOKCLCAGJ-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-(2-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features both a cyano group and a nitro group attached to phenyl rings, which are connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-(2-nitrophenyl)acetamide typically involves the reaction of 2-cyanophenylamine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods involve the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like dimethylformamide (DMF), and elevated temperatures.

Major Products Formed

    Reduction: Formation of N-(2-aminophenyl)-2-(2-nitrophenyl)acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-(2-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like the cyano and nitro groups can influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyanophenyl)-2-(2-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(2-cyanophenyl)-2-(2-methylphenyl)acetamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-(2-cyanophenyl)-2-(2-nitrophenyl)acetamide is unique due to the presence of both cyano and nitro groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

N-(2-cyanophenyl)-2-(2-nitrophenyl)acetamide

InChI

InChI=1S/C15H11N3O3/c16-10-12-6-1-3-7-13(12)17-15(19)9-11-5-2-4-8-14(11)18(20)21/h1-8H,9H2,(H,17,19)

InChI Key

OMUARJOKCLCAGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CC=CC=C2C#N)[N+](=O)[O-]

Origin of Product

United States

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